
2,5-Dichloro-4-(4-hydroxyphenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-(4-hydroxyphenoxy)phenol is a compound that belongs to the class of phenol derivatives. Phenol derivatives are known for their wide range of applications in various industries, including plastics, adhesives, and coatings, due to their ability to improve thermal stability and flame resistance . This compound, in particular, has potential biological activities and is used in scientific research for its unique properties.
Méthodes De Préparation
The synthesis of 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction between 2,5-dichlorophenol and 4-hydroxyphenol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,5-Dichloro-4-(4-hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in the synthesis of other bioactive compounds.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,5-Dichloro-4-(4-hydroxyphenoxy)phenol has several scientific research applications:
Medicine: Its derivatives are studied for their potential use in treating various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4-(4-hydroxyphenoxy)phenol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . The compound’s anti-tumor activity could be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
2,5-Dichloro-4-(4-hydroxyphenoxy)phenol can be compared with other similar compounds, such as:
2,4-Dichlorophenol: This compound is also a phenol derivative with similar applications in industry and research.
2,5-Dichlorophenol: Another closely related compound with comparable chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the hydroxyphenoxy group enhances its potential biological activities compared to other dichlorophenols.
Propriétés
Formule moléculaire |
C12H8Cl2O3 |
|---|---|
Poids moléculaire |
271.09 g/mol |
Nom IUPAC |
2,5-dichloro-4-(4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-6-12(10(14)5-11(9)16)17-8-3-1-7(15)2-4-8/h1-6,15-16H |
Clé InChI |
WXQMCPZQAQFLIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OC2=C(C=C(C(=C2)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


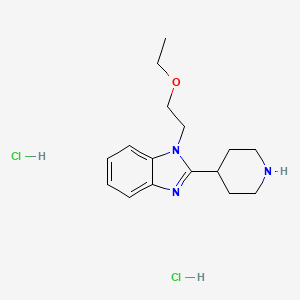
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)

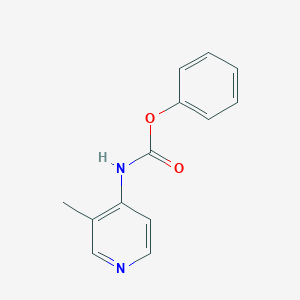
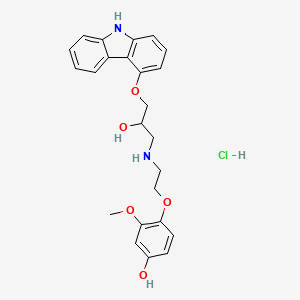
![2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)
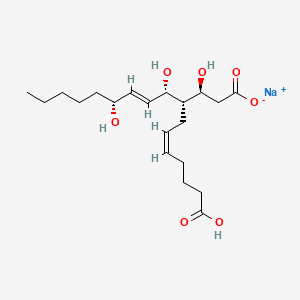
![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)
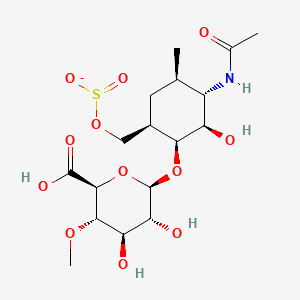
![3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13857687.png)
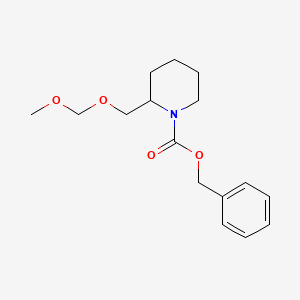
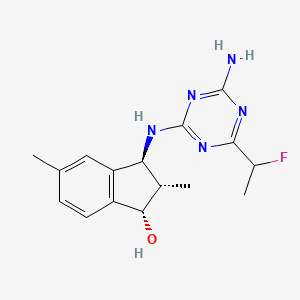

![Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13857709.png)
